molecular formula C9H16Cl2N2S B1525103 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride CAS No. 1306604-62-5

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

Cat. No.: B1525103
CAS No.: 1306604-62-5
M. Wt: 255.21 g/mol
InChI Key: QHBAEYDUPNTZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H14N2S·2HCl and a molecular weight of 255.21 g/mol. This compound is a derivative of cyclopentan-1-amine and thiazole, featuring a methyl group at the 4-position of the thiazole ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentan-1-amine and 4-methyl-1,3-thiazole as starting materials.

  • Reaction Steps: . The process may include steps such as nucleophilic substitution and cyclization.

  • Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.

  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiazole or cyclopentane rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.

  • Reduction Products: Reduction reactions can produce amines and other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a variety of substituted thiazoles and cyclopentanes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely based on the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound is structurally similar but differs in the position of the methyl group and the ethanamine moiety.

  • 1-(1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: This compound lacks the methyl group present in 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride.

  • Thiazole derivatives: Various other thiazole derivatives are used in different applications, but the presence of the cyclopentan-1-amine group makes this compound unique.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;;/h6H,2-5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBAEYDUPNTZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 4
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.